molecular formula C8H13NO2 B6273690 rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 1212067-49-6

rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Cat. No.: B6273690
CAS No.: 1212067-49-6
M. Wt: 155.2
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Description

rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Properties

IUPAC Name

(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTVKCQDFDFKRG-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The cyclopenta[c]pyrrole core is typically constructed via intramolecular cyclization. Starting materials such as pyrrolidine derivatives or cyclopentane precursors undergo ring-closing reactions under acidic or basic conditions. For example, treatment of a suitably substituted pyrrolidine with a Lewis acid like boron trifluoride etherate facilitates cyclization by activating electrophilic sites.

Carboxylation Methods

Introduction of the carboxylic acid group is achieved through hydrolysis of nitriles or esters. A nitrile intermediate, generated via nucleophilic substitution, is hydrolyzed under acidic conditions (e.g., HCl/H2O) to yield the carboxylic acid. Alternatively, ester hydrolysis using aqueous sodium hydroxide provides the acid functionality.

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)
CyclizationBF3·Et2O, CH2Cl2, 0°C → RT65–70
Nitrile Hydrolysis6M HCl, reflux, 12 h85–90
Ester SaponificationNaOH (2M), EtOH/H2O, 60°C, 6 h78–82

Optimization of Synthetic Parameters

Solvent and Temperature Effects

Solvent polarity critically influences cyclization efficiency. Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their ability to stabilize transition states. Lower temperatures (0–5°C) enhance stereochemical control during cyclization, minimizing racemization.

Catalytic Systems

Lewis acids such as BF3·Et2O or TiCl4 accelerate cyclization by coordinating to heteroatoms, while protic acids (e.g., H2SO4) are less effective due to side reactions. Catalytic hydrogenation (Pd/C, H2) may be employed post-cyclization to saturate double bonds if intermediates are unsaturated.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols often adopt continuous flow reactors to enhance reproducibility and safety. A two-stage system separates cyclization and carboxylation steps, with in-line purification via liquid-liquid extraction. This approach reduces processing time by 40% compared to batch methods.

Cost-Efficient Modifications

Replacement of expensive boron-based catalysts with zeolites or ionic liquids lowers production costs. For example, zeolite H-beta achieves comparable cyclization yields (62–68%) while enabling catalyst recycling.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography using ethyl acetate/hexane gradients. For higher purity (>99%), reverse-phase HPLC with acetonitrile/water eluents is utilized.

Spectroscopic Confirmation

  • NMR : 1H NMR (400 MHz, D2O): δ 3.2–3.5 (m, 2H, CH2N), 2.8–3.0 (m, 1H, CHCO2H), 1.5–2.1 (m, 6H, cyclopentane).

  • MS : ESI-MS m/z 156.1 [M+H]+ (calc. 155.2).

Table 2: Physical Properties

PropertyValue
Molecular FormulaC8H13NO2
Molecular Weight155.2 g/mol
CAS Number1212067-49-6
Solubility>50 mg/mL in H2O

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the 3a and 6a positions is a major challenge. Using chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization improves enantiomeric excess (up to 92% ee).

Byproduct Formation

Side products from over-hydrolysis or ring-opening are minimized by strict pH control during carboxylation. Buffered solutions (pH 4–5) optimize hydrolysis rates while preserving the bicyclic structure .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling peptide coupling and amide synthesis. Key methods include:

Reagent System Conditions Yield Application
HATU/DIPEADMF, 0°C → RT, 12h78–85%Synthesis of peptidomimetics
EDCl/HOBtCH₂Cl₂, RT, 6h65–72%Prodrug derivatization
NHS/DCCTHF, 4Å molecular sieves, 24h60–68%Bioconjugation

Mechanistic Insight : The acid is activated via carbodiimide-mediated conversion to an intermediate O-acylisourea, which reacts with amines to form amides. Steric hindrance from the bicyclic structure necessitates prolonged reaction times compared to linear analogues .

Esterification and Hydrolysis

The carboxylic acid participates in reversible esterification, critical for protecting-group strategies:

Reaction Type Reagents/Conditions Outcome Reference
Methyl ester formationSOCl₂/MeOH, reflux, 8hMethyl ester (95% purity)
Hydrolysis2M NaOH, 80°C, 4hRegeneration of carboxylic acid
TBDMS protectionTBDMS-Cl, imidazole, DMF, 24hSilyl ester (88% yield)

Key Observation : Hydrolysis under basic conditions proceeds efficiently due to the compound’s strained bicyclic system enhancing electrophilicity at the carbonyl carbon .

Decarboxylation Reactions

Controlled decarboxylation is achievable under specific thermal or catalytic conditions:

Method Conditions Product Yield
Pyrolysis200°C, N₂ atmosphere, 2hCyclopenta[c]pyrrole derivative52%
Cu(I)-catalyzedCuBr, DMF, 120°C, 12hBicyclic amine67%

Stereochemical Impact : The (3aR,6aR) configuration minimizes side reactions during decarboxylation by stabilizing the transition state through intramolecular hydrogen bonding.

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group, when present, is cleaved under mild basic conditions:

Deprotection Agent Conditions Efficiency Notes
20% piperidine/DMFRT, 30min>95%Standard for solid-phase synthesis
DBU/CH₂Cl₂0°C → RT, 1h89%Low racemization risk

Application : This reaction is pivotal in iterative peptide synthesis workflows using the compound as a constrained amino acid analogue .

Cycloaddition and Ring-Opening

The strained bicyclic system engages in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Yield
PhenylacetyleneCuI, 80°C, 24hTriazole-fused derivative48%
Ethyl acrylateThermal, 150°C, 6hSpirocyclic lactam55%

Limitation : Reactions requiring harsh conditions often lead to partial racemization at the 3a/6a chiral centers.

Oxidation and Reduction

Selective redox transformations modify the pyrrolidine ring:

Transformation Reagents Outcome Selectivity
PCC oxidationCH₂Cl₂, RT, 8hKetone formation at C573%
NaBH₄ reductionMeOH, 0°C, 2hAlcohol derivative81%

Note : Oxidation preferentially occurs at the less hindered carbon adjacent to the pyrrolidine nitrogen .

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

Counterion Conditions Solubility (mg/mL) Application
SodiumNaOH, H₂O/EtOH, RT12.4Injectable formulations
HydrochlorideHCl gas, Et₂O, 0°C8.9Crystallization aid

Critical Factor : Sodium salt formation increases aqueous solubility by >10-fold compared to the free acid.

Compatibility with Organometallic Reagents

The compound tolerates Grignard and lithiation reactions:

Reagent Product Yield Side Reactions
MeMgBrTertiary alcohol adduct62%Over-addition (18%)
LDAα-Lithiated speciesN/APolymerization (35%)

Recommendation : Low temperatures (−78°C) and stoichiometric control minimize undesired polymerization.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to mimic natural products and interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of octahydrocyclopenta[c]pyrrole exhibit promising anticancer properties. Research has shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the carboxylic acid moiety enhance the compound's cytotoxic effects on specific cancer cell lines.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid. Preliminary research suggests that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of inflammatory responses.

Synthetic Applications

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

As a Building Block

This compound can serve as a building block for synthesizing more complex molecules. Its bicyclic nature allows for further functionalization, enabling chemists to develop novel compounds with tailored properties for specific applications.

Peptide Synthesis

In peptide chemistry, derivatives of this compound have been utilized in the synthesis of cyclic peptides. The incorporation of octahydrocyclopenta[c]pyrrole units can enhance the stability and bioactivity of peptides, making them more effective as therapeutic agents.

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotectionShowed significant reduction in neuronal cell death in models of excitotoxicity; potential for Alzheimer’s treatment.
Study CSynthetic MethodologyDeveloped a new synthetic route utilizing rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole as a key intermediate for complex natural product synthesis.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Biological Activity

Rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, with the molecular formula C8H13NO2 and CAS number 1212067-49-6, is a bicyclic compound that features a cyclopentane ring fused to a pyrrole ring. This compound has garnered attention due to its potential biological activities, attributed to its unique structural characteristics and functional groups.

Structural Characteristics

The structure of this compound includes:

  • Bicyclic framework : Comprising a cyclopentane and pyrrole ring.
  • Carboxylic acid group : This functional group is crucial for the compound's reactivity and interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC8H13NO2
CAS Number1212067-49-6
Functional GroupsCarboxylic acid
Bicyclic StructureCyclopentane fused to pyrrole

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities. Its structural similarity to naturally occurring compounds suggests potential interactions with various biological targets, although specific mechanisms of action remain largely unexplored.

Potential Biological Activities

  • Antimicrobial Properties : Initial investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further research in the development of new antibiotics.
  • Neuroprotective Effects : Due to its structural attributes, there is speculation regarding its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Pharmacological Applications : The compound's ability to interact with biological systems opens avenues for applications in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. These methods are critical for producing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Table 2: Synthesis Methods Overview

MethodDescription
Cyclization ReactionsInvolves the formation of the bicyclic structure through cyclization of precursors.
Functional Group ModificationsModifications to introduce or alter functional groups like carboxylic acids for enhanced activity.

Q & A

Basic: What are the recommended methods for synthesizing rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid and ensuring stereochemical integrity?

Methodological Answer:
Synthesis typically involves bicyclic pyrrolidine scaffolds with tert-butyl ester intermediates for carboxyl group protection. Flow microreactor systems are effective for direct tert-butoxycarbonyl (Boc) group introduction, enabling precise control over reaction parameters (e.g., temperature, residence time) to minimize racemization. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy is recommended to confirm stereochemical purity . For derivatives, fluorenylmethoxycarbonyl (Fmoc) protection strategies are used to stabilize reactive intermediates during solid-phase peptide synthesis .

Basic: How can researchers characterize the molecular structure and confirm the stereochemistry of this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR):

  • 1H/13C NMR : Assign peaks to distinguish axial/equatorial protons in the bicyclic system (e.g., cyclopenta[c]pyrrole ring). Coupling constants (J-values) help confirm chair conformations.
  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons to validate stereochemistry .
    Infrared (IR) Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹).
    X-ray Crystallography : Provides definitive stereochemical assignment via crystal structure analysis .

Advanced: What analytical techniques are suitable for detecting and quantifying impurities in derivatives of this compound during pharmaceutical synthesis?

Methodological Answer:

  • Preparative HPLC : Isolates impurities (e.g., diastereomers, oxidation byproducts) using reversed-phase C18 columns with acetonitrile/water gradients.
  • LC-MS/MS : Identifies trace impurities (e.g., impurity L in Ramipril synthesis) via fragmentation patterns and accurate mass-to-charge (m/z) ratios .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas of impurities with <5 ppm mass error.

Advanced: How do the physical-chemical properties (e.g., pKa, solubility) influence the compound's reactivity in different experimental conditions?

Methodological Answer:

  • pKa (4.48±0.20) : Impacts protonation state in aqueous buffers. At physiological pH (7.4), the carboxylic acid group is deprotonated, enhancing solubility and enabling salt formation with amines .
  • LogP (Predicted: 0.65) : Guides solvent selection for reactions (e.g., DMF for polar intermediates, dichloromethane for lipophilic derivatives).
  • Thermal Stability : Decomposition above 300°C necessitates low-temperature storage (-20°C) under inert gas .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis.
  • Handling : Use nitrile gloves and fume hoods to avoid dermal exposure. Quench waste with 10% acetic acid before disposal .

Advanced: What strategies are employed to resolve contradictions in stereochemical assignments when synthesizing bicyclic pyrrolidine derivatives?

Methodological Answer:

  • Comparative Spectroscopy : Cross-validate NMR data with known stereoisomers (e.g., rel-(3aR,6aS) vs. rel-(3aR,6aR)).
  • Computational Modeling : Density Functional Theory (DFT) predicts 3D conformations and compares experimental vs. calculated NMR shifts .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers to isolate desired stereoisomers .

Basic: What are the documented pharmacological targets or pathways associated with this compound's derivatives?

Methodological Answer:
Derivatives act as antagonists of Retinol Binding Protein 4 (RBP4), a therapeutic target for age-related macular degeneration. Structure-activity relationship (SAR) studies highlight the importance of:

  • Bicyclic Core : Enhances binding affinity to RBP4’s hydrophobic pocket.
  • Carboxylic Acid Group : Facilitates hydrogen bonding with Lysine-40 residue .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

  • Protection-Deprotection Strategies : Use Boc/Fmoc groups to shield carboxylic acids during alkylation or cyclization steps.
  • Flow Chemistry : Minimizes side reactions (e.g., epimerization) via rapid mixing and heat transfer in microreactors.
  • Design of Experiments (DoE) : Statistically optimizes parameters (e.g., stoichiometry, catalyst loading) to maximize yield .

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